12,14-Heptacosadiynoic acid 12,14-Heptacosadiynoic acid 12,14-Heptacosadiynoic acid is a very long-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 106510-41-2
VCID: VC20741849
InChI: InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-12,17-26H2,1H3,(H,28,29)
SMILES: CCCCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O
Molecular Formula: C27H46O2
Molecular Weight: 402.7 g/mol

12,14-Heptacosadiynoic acid

CAS No.: 106510-41-2

Cat. No.: VC20741849

Molecular Formula: C27H46O2

Molecular Weight: 402.7 g/mol

* For research use only. Not for human or veterinary use.

12,14-Heptacosadiynoic acid - 106510-41-2

Specification

CAS No. 106510-41-2
Molecular Formula C27H46O2
Molecular Weight 402.7 g/mol
IUPAC Name heptacosa-12,14-diynoic acid
Standard InChI InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-12,17-26H2,1H3,(H,28,29)
Standard InChI Key WFKKPVSAXVSKCE-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O
Canonical SMILES CCCCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O

Introduction

Physical and Chemical Properties

12,14-Pentacosadiynoic acid possesses distinctive physical and chemical properties that make it valuable for various applications. The following table summarizes the key properties of this compound:

PropertyValueSource
CAS Registry Number101216-59-5
Molecular FormulaC25H42O2
Molecular Weight374.6 g/mol
Melting Point52-54 °C
Boiling Point522.8±23.0 °C (Predicted)
Density0.930±0.06 g/cm³ (Predicted)
pKa4.78±0.10 (Predicted)
IUPAC Namepentacosa-12,14-diynoic acid
InChIKeyWGUBUTPKAGTFAB-UHFFFAOYSA-N
SMILESCCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O

The compound features a carboxylic acid group at one end of the carbon chain, which contributes to its acidic properties as reflected in its pKa value. The presence of two conjugated triple bonds (diacetylene moiety) at positions 12 and 14 is the defining structural characteristic that enables its polymerization capabilities.

Molecular Structure and Chemical Behavior

The molecular structure of 12,14-Pentacosadiynoic acid consists of a long hydrocarbon chain with 25 carbon atoms. The molecule contains two adjacent acetylenic units (triple bonds) at positions 12 and 14, and terminates with a carboxylic acid functional group . This structure can be represented as:

CH₃(CH₂)₉C≡C-C≡C(CH₂)₁₁COOH

The diacetylene moiety is particularly significant as it allows the compound to undergo topochemical polymerization when exposed to various stimuli including ultraviolet light, X-rays, or gamma radiation . This reaction occurs in the solid state and depends critically on the precise packing arrangement of the molecules.

Salts and Derivatives of 12,14-Pentacosadiynoic Acid

Alkali Metal Salts

Alkali metal salts of 12,14-Pentacosadiynoic acid have been extensively studied for their unique properties and applications. These salts can exist in different forms and exhibit interesting phase transitions.

Lithium 12,14-Pentacosadiynoate

Lithium 12,14-Pentacosadiynoate exists in two distinct forms:

  • Form A: Lithium 10,12-Pentacosadiynoate Monohydrate

    • Contains crystalline water

    • Shows two peaks in the carboxylate region (187-183 ppm) in 13C solid-state NMR spectra

    • Can transform to Form B upon heating (80°C for 1 day or 100°C for 1 hour) or under vacuum

  • Form B: Anhydrous Lithium 10,12-Pentacosadiynoate

    • Shows a single peak in the carboxylate region in 13C solid-state NMR spectra

    • Formed by dehydration of Form A

The infrared spectroscopy data reveals distinctive characteristics for both forms, with Form A showing absorption bands attributable to crystalline water (3570-3040 cm⁻¹ and 1688 cm⁻¹) .

Applications in Radiochromic Films

One of the most significant applications of 12,14-Pentacosadiynoic acid derivatives is in radiochromic films, which are commercially important materials in medical physics for radiation dose assessment . These films contain Form A of lithium pentacosadiynoate and change color proportionally to the amount of radiation they are exposed to.

The color transition begins with yellow and progresses toward black as the radiation exposure increases up to 100 Gy of X-ray radiation. This color change is associated with the polymerization of the diacetylene moieties, forming extended conjugated systems with distinct optical absorption properties .

Polymerization Behavior

Blue and Red Phase Polymers

An interesting aspect of polydiacetylenes derived from compounds like 12,14-Pentacosadiynoic acid is their ability to form distinct "blue" and "red" phase polymers with different optical and electronic properties. Research has shown that:

  • When co-assembled with homochiral (either L- or D-enantiomeric) glutamide gelators, 12,14-Pentacosadiynoic acid polymerizes to form blue-colored polydiacetylene

  • When co-assembled with racemic gelators, it polymerizes to form red-colored polydiacetylene

This color difference reflects variations in the conjugation length and conformation of the polymer backbone, which can be exploited for various sensing applications.

Research Applications

Sensing Applications

The unique chromic properties of polydiacetylenes derived from 12,14-Pentacosadiynoic acid make them valuable for sensing applications. The blue-colored polydiacetylene can undergo a blue-to-red color transition in response to various stimuli, including:

  • Temperature changes

  • Mechanical stress

  • Chemical interactions with specific analytes

  • Biological recognition events

Research has demonstrated that blue-phase polydiacetylene can visually distinguish arginine from other amino acids through a distinctive blue-to-red color change . This property has potential applications in biosensing and diagnostics.

Radiation Dosimetry

The application of 12,14-Pentacosadiynoic acid derivatives in radiation dosimetry is particularly significant. Commercial radiochromic films based on lithium pentacosadiynoate (Form A) provide reliable and accurate dose assessments for:

  • X-ray radiation

  • Gamma radiation

  • UV radiation

These films change color proportionally to radiation exposure, offering a visual method for dose quantification that is valuable in medical physics and radiation therapy .

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